molecular formula C15H8ClF6N3O2 B2429178 3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide CAS No. 338791-58-5

3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide

Cat. No. B2429178
CAS RN: 338791-58-5
M. Wt: 411.69
InChI Key: BGTZBTPRFZSIDY-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It’s derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group contains three fluorine atoms and a carbon atom . It’s often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Chemical Reactions Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .


Physical And Chemical Properties Analysis

The trifluoromethyl group bestows many of the distinctive physical-chemical properties observed in this class of compounds . For example, it can lower the basicity of compounds like trifluoroethanol .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, such as the compound , are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Key Intermediates

The compound is a key intermediate for the synthesis of fluazifop , an agrochemical used for the control of grassy weeds.

Development of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine has been made possible by compounds like this . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Research in Physical Properties of Compounds

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Applications

It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Functional Materials

Recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . The number of applications for these compounds continues to grow .

Mechanism of Action

The mechanism of action of trifluoromethyl-substituted compounds can vary widely depending on the specific compound and its application. For example, some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .

Future Directions

The trifluoromethyl group and its derivatives continue to be an area of active research, particularly in the development of new pharmaceuticals and agrochemicals . The demand for trifluoromethyl derivatives has been increasing steadily .

properties

IUPAC Name

[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF6N3O2/c16-10-5-9(15(20,21)22)6-24-11(10)12(23)25-27-13(26)7-2-1-3-8(4-7)14(17,18)19/h1-6H,(H2,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTZBTPRFZSIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide

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